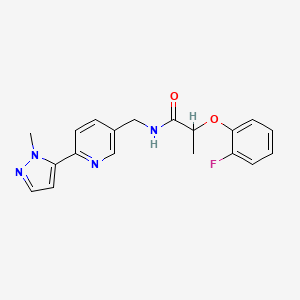

2-(2-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-13(26-18-6-4-3-5-15(18)20)19(25)22-12-14-7-8-16(21-11-14)17-9-10-23-24(17)2/h3-11,13H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYAUSUTYWYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=C(C=C1)C2=CC=NN2C)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route may include:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated reagent under basic conditions to form the 2-fluorophenoxy intermediate.

Synthesis of the Pyrazolyl-Pyridine Moiety: This step involves the construction of the pyrazolyl-pyridine ring system through a series of condensation and cyclization reactions.

Coupling of Intermediates:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be used in the study of biological pathways and interactions, particularly those involving its molecular targets.

Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific biological targets.

Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

- 3-(2-Fluorophenyl)-N-((6-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl)Methyl)Propanamide (): This analogue replaces the 2-fluorophenoxy group with a 2-fluorophenyl substituent.

- Compounds with 2,6-Dimethylphenoxy Acetamide Groups (): Examples include (R)- and (S)-stereoisomers of N-[(hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide derivatives. The 2,6-dimethylphenoxy group introduces greater steric bulk compared to the mono-fluorophenoxy group in the target compound, which may reduce metabolic clearance but limit target accessibility. Stereochemical differences (R vs. S configurations) further influence enantioselective interactions with chiral binding sites .

Analogues with Trifluoromethyl and Heterocyclic Modifications

- (R)-2-Methyl-1-(3-Oxo-3-((4-Trifluoromethyl-2-(6-Trifluoromethylpyridin-3-yl)Phenyl)Amino)Propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester (): This compound features a trifluoromethyl-substituted pyridine ring and a pyrrolidine carboxylic acid ester. The trifluoromethyl groups enhance electron-withdrawing effects and metabolic stability compared to the target compound’s fluorophenoxy group.

Complex Indole- and Pyridine-Based Analogues

N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(Pyridin-2-yl)Methyl)Acetamide ():

This compound combines an indole core with a chlorobenzoyl group and a tert-butylphenyl substituent. The tert-butyl group significantly increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The indole moiety provides π-π stacking interactions absent in the target compound’s pyrazole-pyridine system .- 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide (): The furopyridine scaffold and pyrimidinyl cyclopropaneamine substituent introduce rigidity and planar aromatic surfaces.

Key Comparative Insights

Biological Activity

2-(2-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound noted for its unique chemical structure and potential biological activities. This compound features a fluorophenoxy group, a pyrazolyl-pyridine moiety, and a propanamide backbone, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-fluorophenoxy)-N-[[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl]propanamide, with the molecular formula and a molecular weight of 340.4 g/mol. Its structure can be analyzed using various spectroscopic methods, including NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The binding affinity and subsequent modulation of these targets can lead to significant downstream effects, influencing various physiological processes.

Biological Activities

Research indicates that 2-(2-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide exhibits several pharmacological activities:

1. Antifibrotic Activity

Recent studies have shown that compounds similar to this one can inhibit collagen synthesis, which is crucial in the development of fibrosis. For instance, compounds with structural similarities demonstrated the ability to reduce collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells, suggesting potential applications in treating fibrotic diseases .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as indicated by its ability to modulate inflammatory cytokines through receptor interactions. This could be particularly beneficial in conditions characterized by chronic inflammation.

3. Anticancer Potential

Preliminary studies suggest that the compound might exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis. The inhibition of cell proliferation in cancer cell lines has been observed, warranting further investigation into its mechanisms and efficacy.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Case Study 1: A clinical trial involving a fluorinated analog demonstrated significant reductions in fibrosis markers in patients with chronic liver disease.

- Case Study 2: In vitro studies on cancer cell lines treated with related compounds showed a marked decrease in cell viability and increased apoptosis rates.

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis can involve multi-step substitution and condensation reactions. For example, analogous intermediates like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide are synthesized via substitution under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by reduction with iron powder in acidic media . Optimization of reaction time, temperature (typically 60–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of nitrobenzene derivatives to pyridinemethanol) is critical to achieving >80% yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include the fluorophenoxy aromatic protons (δ 6.8–7.4 ppm), pyrazole methyl group (δ 2.5–3.0 ppm), and propanamide backbone (δ 1.2–1.8 ppm for CH2 groups).

- <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the fluorophenoxy moiety.

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]<sup>+</sup> with accurate mass matching the molecular formula (e.g., C21H20F1N3O2). Reference analogous compounds like PF-06733804 (C20H19F5N4O4) for validation .

Advanced Research Questions

Q. What experimental design strategies minimize byproduct formation during the synthesis of fluorinated propanamide derivatives?

- Methodological Answer : Use a Design of Experiments (DoE) approach to identify critical factors (e.g., pH, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while modeling interactions between variables . Computational tools (e.g., ICReDD’s reaction path search methods) integrate quantum chemical calculations to predict side reactions, such as undesired fluorophenoxy group hydrolysis, and guide selection of inert solvents (e.g., DMF or THF) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Systematic solubility studies using Hansen Solubility Parameters (HSP) can reconcile discrepancies. For example:

Q. What mechanistic insights explain the stability of the pyrazole-pyridine linkage under acidic/basic conditions?

- Methodological Answer : The 1-methyl-1H-pyrazole group enhances stability via steric hindrance and resonance effects. DFT calculations (e.g., B3LYP/6-31G*) show that protonation at the pyridine nitrogen increases electron density at the pyrazole C5 position, reducing susceptibility to nucleophilic attack. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) confirms <5% degradation in pH 7.4 buffers .

Q. How can researchers address batch-to-batch variability in biological activity data for this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Control critical quality attributes (CQAs) like purity (>98% by HPLC) and residual solvents (<500 ppm).

- Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR during condensation steps) .

- Validate reproducibility across ≥3 independent syntheses (e.g., yields within ±5% RSD).

Data Contradiction Analysis

Q. Why do fluorinated propanamides exhibit conflicting cytotoxicity profiles in different cell lines?

- Methodological Answer : Variations in cellular uptake (e.g., efflux pump activity) and metabolic stability (e.g., CYP450-mediated oxidation) are key factors. For example:

| Cell Line | IC50 (µM) | Efflux Pump Expression |

|---|---|---|

| HepG2 | 12.3 | Low (P-gp) |

| MDCK-MDR1 | 45.7 | High (P-gp) |

| Co-administration with P-gp inhibitors (e.g., verapamil) can resolve discrepancies . |

Environmental and Safety Considerations

Q. What protocols ensure safe handling of fluorinated intermediates during synthesis?

- Methodological Answer :

- Use fume hoods and fluoropolymer-coated equipment to minimize exposure.

- Monitor airborne fluoride levels via ion-selective electrodes (threshold: <0.1 mg/m³).

- Follow waste disposal guidelines for fluorinated organics (e.g., incineration at >1000°C) as per analogs like perfluoronaphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.